molecular formula C13H16O2 B8535729 5-(4-Ethynylphenoxy)pentan-1-OL CAS No. 350035-85-7

5-(4-Ethynylphenoxy)pentan-1-OL

Cat. No. B8535729
M. Wt: 204.26 g/mol
InChI Key: LMXXVXOADIDSDK-UHFFFAOYSA-N
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Patent
US06673267B2

Procedure details

A flask equipped with a stirrer and a thermometer was charged with 5.41 g (20.6 mmol) of 5-[4-(3-methyl-3-hydroxybutyne-1-yl)phenoxy]pentanol and 70 ml of toluene under a nitrogen atmosphere. To the flask, 1.65 g (41.2 mmol) of sodium hydroxide was added, and stirred under reflux for 4 hours. After the completion of the reaction, water, 1N hydrochloric acid, and ethyl acetate were added to the reactant to adjust the pH to an acidity and effect ethyl acetate extraction. The resulting organic phase was washed with NaCl saturated water, dried over anhydrous sodium sulfate, filtered, and concentrated to thereby obtain 4.13 g of 5-(4-ethynylphenoxy)pentanol in the form of a brown oil in a 98% yield.
Name
5-[4-(3-methyl-3-hydroxybutyne-1-yl)phenoxy]pentanol
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(O)(C)[C:3]#[C:4][C:5]1[CH:17]=[CH:16][C:8]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15])=[CH:7][CH:6]=1.C1(C)C=CC=CC=1.[OH-].[Na+].Cl>C(OCC)(=O)C.O>[C:4]([C:5]1[CH:17]=[CH:16][C:8]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15])=[CH:7][CH:6]=1)#[CH:3] |f:2.3|

Inputs

Step One
Name
5-[4-(3-methyl-3-hydroxybutyne-1-yl)phenoxy]pentanol
Quantity
5.41 g
Type
reactant
Smiles
CC(C#CC1=CC=C(OCCCCCO)C=C1)(C)O
Name
Quantity
70 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
were added to the reactant
EXTRACTION
Type
EXTRACTION
Details
to an acidity and effect ethyl acetate extraction
WASH
Type
WASH
Details
The resulting organic phase was washed with NaCl saturated water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC=C(OCCCCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.13 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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